molecular formula C8H14BrNS B13015202 N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine

N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine

Katalognummer: B13015202
Molekulargewicht: 236.17 g/mol
InChI-Schlüssel: VNMRXCRNTCTEPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine is a chemical compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with 2-bromoallyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or THF.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or thiols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromoallyl group and the thiopyran ring may contribute to its reactivity and binding affinity to these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrahydro-2H-thiopyran-3-amine: Lacks the bromoallyl group but shares the thiopyran core structure.

    N-(2-Bromobenzyl)tetrahydro-2H-thiopyran-3-amine: Similar structure with a benzyl group instead of an allyl group.

    N-(2-Bromo-4-methylphenyl)tetrahydro-2H-thiopyran-3-amine: Contains a substituted phenyl group instead of an allyl group.

Uniqueness

N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and potential for further functionalization

Eigenschaften

Molekularformel

C8H14BrNS

Molekulargewicht

236.17 g/mol

IUPAC-Name

N-(2-bromoprop-2-enyl)thian-3-amine

InChI

InChI=1S/C8H14BrNS/c1-7(9)5-10-8-3-2-4-11-6-8/h8,10H,1-6H2

InChI-Schlüssel

VNMRXCRNTCTEPH-UHFFFAOYSA-N

Kanonische SMILES

C=C(CNC1CCCSC1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.